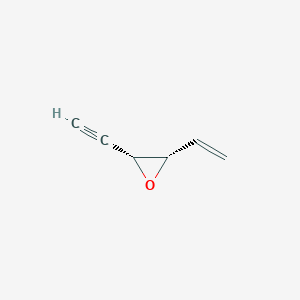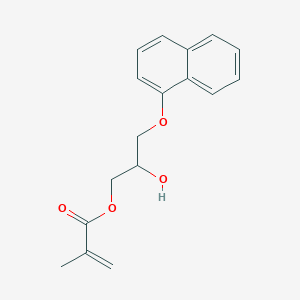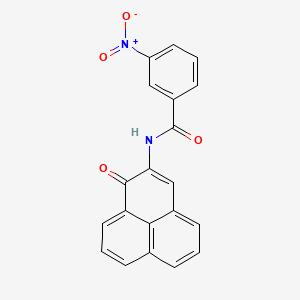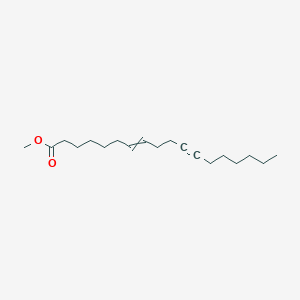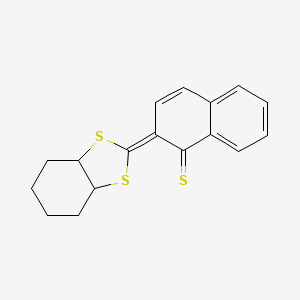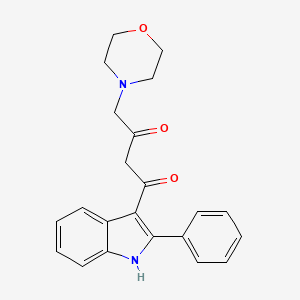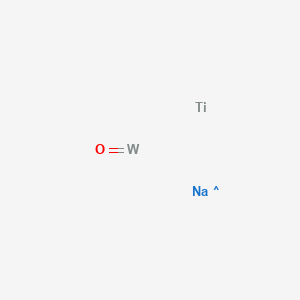
CID 71390938
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71390938” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71390938 involves specific reaction conditions and reagents. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of specific catalysts, solvents, and temperature conditions to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced chemical engineering techniques may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
CID 71390938 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the compound .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
CID 71390938 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: It may be used in studies involving enzyme interactions, cellular processes, and metabolic pathways.
Medicine: The compound could be investigated for its potential therapeutic effects or as a diagnostic tool.
Industry: It may have applications in the production of pharmaceuticals, agrochemicals, or other industrial chemicals
Mechanism of Action
The mechanism of action of CID 71390938 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 71390938 can be identified using chemical databases like PubChem. These compounds may share structural similarities or have similar functional groups. Examples of similar compounds include those with related chemical backbones or similar pharmacological properties .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This could include its reactivity, stability, or biological activity, which may differ from other similar compounds. These unique properties make it valuable for specific scientific and industrial applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study. Further research into its synthesis, reactions, and applications will continue to uncover its full potential.
Properties
CAS No. |
61970-46-5 |
|---|---|
Molecular Formula |
NaOTiW |
Molecular Weight |
270.70 g/mol |
InChI |
InChI=1S/Na.O.Ti.W |
InChI Key |
BQBZCYIENAGVFO-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Na].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


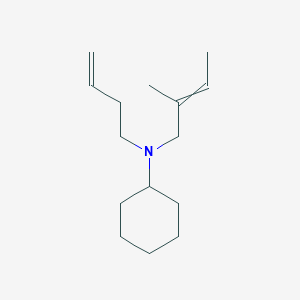
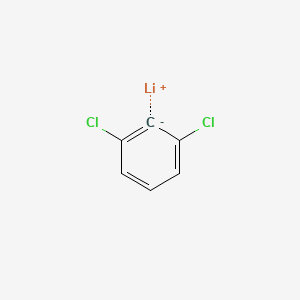
![2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14538916.png)
![[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid](/img/structure/B14538930.png)
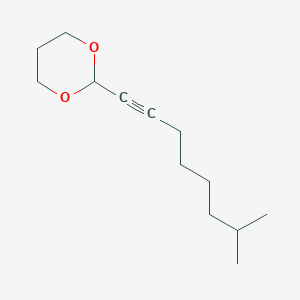
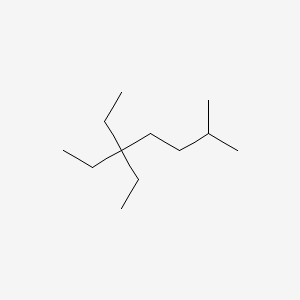
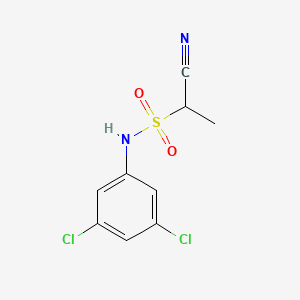
![3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14538961.png)
